Unii-4T71DC0G0A

Catalog No.
S548046
CAS No.
937273-04-6
M.F
C26H30N4O4
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-4T71DC0G0A

CAS Number

937273-04-6

Product Name

Unii-4T71DC0G0A

IUPAC Name

(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C26H30N4O4/c1-2-12-30(11-1)13-16-33-24-7-5-21-17-20(24)18-31-14-3-4-15-32-19-22-6-8-25(34-22)23-9-10-27-26(28-21)29-23/h3-10,17H,1-2,11-16,18-19H2,(H,27,28,29)/b4-3+

InChI Key

NNXDIGHYPZHXTR-ONEGZZNKSA-N

SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

ONX 0805; ONX0805; ONX0805; SB1578; SB1578; SB 1578.

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2

Description

The exact mass of the compound Unii-4T71DC0G0A is 462.22671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Unii-4T71DC0G0A is a chemical compound recognized for its role in various biological and chemical processes. While specific details about its molecular structure are not extensively documented, it is classified under unique identifiers such as the Unique Ingredient Identifier, which indicates its use in scientific research and potential pharmaceutical applications. The compound's properties make it a subject of interest in both medicinal chemistry and pharmacology.

The chemical behavior of Unii-4T71DC0G0A includes various reactions typical of organic compounds. These may involve:

  • Oxidation and Reduction: The compound can participate in redox reactions, where it can either donate or accept electrons, influencing its reactivity and stability.
  • Substitution Reactions: Unii-4T71DC0G0A may undergo nucleophilic or electrophilic substitution, allowing for modifications that enhance its biological activity or alter its pharmacokinetic properties.
  • Polymerization: Depending on its structure, it could engage in polymerization reactions, forming larger macromolecules that might exhibit different properties compared to the monomeric form.

Unii-4T71DC0G0A exhibits significant biological activity, which may include:

  • Antimicrobial Properties: The compound has shown potential in inhibiting the growth of various pathogens, making it a candidate for antibacterial or antifungal applications.
  • Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, thereby reducing inflammation in biological systems.
  • Cytotoxicity: Unii-4T71DC0G0A has been studied for its ability to induce apoptosis in cancer cells, suggesting potential applications in oncology.

The synthesis of Unii-4T71DC0G0A can be achieved through several methods:

  • Chemical Synthesis: This involves traditional organic synthesis techniques such as:
    • Refluxing with reagents: Using specific catalysts and solvents to facilitate the reaction.
    • Multi-step synthesis: Combining various reactions to build the compound stepwise.
  • Biotechnological Approaches: Utilizing enzymes or microbial systems to produce the compound through biosynthetic pathways, which can offer more environmentally friendly alternatives.
  • Extraction from Natural Sources: If applicable, isolating the compound from plant or microbial sources where it naturally occurs.

Unii-4T71DC0G0A has a range of applications across various fields:

  • Pharmaceutical Development: It serves as a lead compound for drug discovery processes aimed at developing new therapeutics.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Research Reagent: Employed in laboratories for studies related to cell signaling and metabolic pathways.

Studies on Unii-4T71DC0G0A's interactions reveal insights into its mechanism of action:

  • Protein Binding Studies: Understanding how the compound interacts with proteins can elucidate its biological effects and inform dosage strategies.
  • Cellular Uptake Mechanisms: Investigating how the compound enters cells can help optimize formulations for better bioavailability.
  • Synergistic Effects with Other Compounds: Research may explore how Unii-4T71DC0G0A works in conjunction with other drugs, potentially enhancing therapeutic outcomes.

Unii-4T71DC0G0A shares similarities with several other compounds, which can be compared based on their structural features and biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ASimilar functional groupsAntimicrobialHigher potency against specific pathogens
Compound BAnalogous backbone structureAnti-inflammatoryBetter solubility in aqueous solutions
Compound CComparable molecular weightCytotoxicEnhanced selectivity towards cancer cells

These comparisons highlight Unii-4T71DC0G0A's unique attributes while situating it within a broader context of similar compounds. Each compound’s distinct profile can guide researchers in selecting suitable candidates for specific applications or therapeutic strategies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

462.22670545 g/mol

Monoisotopic Mass

462.22670545 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4T71DC0G0A

Dates

Modify: 2024-02-18
1: Madan B, Goh KC, Hart S, William AD, Jayaraman R, Ethirajulu K, Dymock BW, Wood JM. SB1578, a novel inhibitor of JAK2, FLT3, and c-Fms for the treatment of rheumatoid arthritis. J Immunol. 2012 Oct 15;189(8):4123-34. doi: 10.4049/jimmunol.1200675. Epub 2012 Sep 7. PubMed PMID: 22962687.
2: Poulsen A, William A, Blanchard S, Lee A, Nagaraj H, Wang H, Teo E, Tan E, Goh KC, Dymock B. Structure-based design of oxygen-linked macrocyclic kinase inhibitors: discovery of SB1518 and SB1578, potent inhibitors of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase-3 (FLT3). J Comput Aided Mol Des. 2012 Apr;26(4):437-50. doi: 10.1007/s10822-012-9572-z. Epub 2012 Apr 22. PubMed PMID: 22527961.
3: William AD, Lee AC, Poulsen A, Goh KC, Madan B, Hart S, Tan E, Wang H, Nagaraj H, Chen D, Lee CP, Sun ET, Jayaraman R, Pasha MK, Ethirajulu K, Wood JM, Dymock BW. Discovery of the macrocycle (9E)-15-(2-(pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18. 3.1.1(2,5).1(14,18)]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene (SB1578), a potent inhibitor of janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) for the treatment of rheumatoid arthritis. J Med Chem. 2012 Mar 22;55(6):2623-40. doi: 10.1021/jm201454n. Epub 2012 Mar 6. PubMed PMID: 22339472.
(Last updated: 4/20/2016).

Explore Compound Types